tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate
Description
tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a substituted phenyl ring with amino and methylsulfonyl substituents. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, protease inhibitors, and other bioactive molecules targeting diseases such as cancer and infectious disorders . The methylsulfonyl group at the 5-position of the phenyl ring enhances polarity and may improve solubility, while the Boc group facilitates selective deprotection during multi-step syntheses.
Properties
Molecular Formula |
C16H25N3O4S |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
tert-butyl 4-(3-amino-5-methylsulfonylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O4S/c1-16(2,3)23-15(20)19-7-5-18(6-8-19)13-9-12(17)10-14(11-13)24(4,21)22/h9-11H,5-8,17H2,1-4H3 |
InChI Key |
GGMLBPLMIQUIST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)N)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethanolamine under acidic conditions.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced by reacting the piperazine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.
Substitution with Amino-Methylsulfonylphenyl Group: The final step involves the substitution of the piperazine ring with the amino-methylsulfonylphenyl group using a suitable reagent such as 3-amino-5-(methylsulfonyl)phenyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to form thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate ()
- Key Differences :
- Substituent : Fluorine replaces methylsulfonyl at the 5-position.
- Structure : Benzyl linker between phenyl and piperazine vs. direct phenyl attachment in the target compound.
- Bioactivity: Fluorinated analogs often exhibit improved metabolic stability and blood-brain barrier penetration, making this compound suitable for CNS-targeting agents.
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate ()
- Key Differences: Substituents: Cyano group at the 2-position and amino at the 4-position.
- Impact: Reactivity: The cyano group may engage in hydrogen bonding or serve as a site for further functionalization. Applications: Used in synthesizing triazino-isoquinoline derivatives with antitumor activity .
tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate ()
Variations in Sulfonyl Group Placement
tert-Butyl 4-(phenylsulfonyl)piperazine-1-carboxylate ()
- Key Differences :
- Structure : Phenylsulfonyl group directly attached to piperazine.
- Impact :
tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate ()
Functional Group Additions and Modifications
tert-Butyl 4-((4-(3-(pyridin-3-ylmethyl)ureido)phenyl)sulfonyl)piperazine-1-carboxylate ()
- Key Differences :
- Structure : Ureido linker and pyridinylmethyl group.
- Impact :
tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate ()
- Key Differences :
- Substituents : Formyl and trifluoromethyl groups.
- Impact :
- Reactivity : The formyl group enables Schiff base formation for further derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
